An In-depth Technical Guide to 3-(Dimethylamino)acrylonitrile: Synthesis and Properties
An In-depth Technical Guide to 3-(Dimethylamino)acrylonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)acrylonitrile is a versatile organic compound of significant interest in chemical synthesis. Its unique molecular structure, featuring a β-dimethylamino group conjugated with a nitrile function, imparts a rich and varied reactivity. This enaminonitrile serves as a valuable building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and natural products.[1] This technical guide provides a comprehensive overview of the synthesis and properties of 3-(Dimethylamino)acrylonitrile, presenting key data in a structured format to facilitate research and development.
Physicochemical Properties
3-(Dimethylamino)acrylonitrile is typically a clear yellow to brown liquid.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [4][5][6] |
| Molecular Weight | 96.13 g/mol | [1][2][4] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 85 °C @ 12 Torr; 76-80 °C @ 0.3 mmHg | [2][7][8] |
| Density | 0.9488 g/cm³ @ 20 °C; 0.947 g/mL @ 20 °C; 0.878 g/mL @ 25 °C | [2][7] |
| Refractive Index (n²⁰/D) | 1.461; 1.533 | [2][7][8] |
| Flash Point | 131.9 ± 9.1 °C; >230 °F | [2][8] |
| Vapor Pressure | 0.00448 mmHg @ 25 °C | [2] |
| CAS Number | 2407-68-3; 35520-41-3 | [1][4] |
| InChIKey | ZKKBIZXAEDFPNL-HWKANZROSA-N | [4] |
Synthesis of 3-(Dimethylamino)acrylonitrile
Several synthetic routes to 3-(Dimethylamino)acrylonitrile have been reported, primarily involving condensation and addition reactions. The choice of method often depends on the desired scale, available starting materials, and required purity.
Synthesis Methods Overview
| Method | Starting Materials | Reagents/Conditions | Yield | Reference |
| Michael Addition | Acrylonitrile, Dimethylamine | Countercurrent flow in a bubble column reactor, 25-80 °C | Nearly quantitative | [9][10] |
| Decarboxylative Condensation | Cyanoacetic acid potassium salt, "N,N-Dimethyl amino methoxy methylenium methyl sulphate" | Ethylene dichloride, Base, Reflux | 90% | |
| From Acrylonitrile Derivatives | Acrylonitrile derivatives, Dimethylamine | Microwave irradiation, 40°C, 2 hours, molecular sieves | - | [1] |
| Patented Method | Cyano-acetate, Imine salts | Organic solvent, 0-80 °C, 0.5-80 hours | High | [11] |
Synthesis Pathway
Caption: Synthetic routes to 3-(Dimethylamino)acrylonitrile.
Experimental Protocols
Synthesis via Michael Addition in a Bubble Column Reactor
This continuous process is suitable for large-scale industrial production.
Materials:
-
Acrylonitrile
-
Gaseous Dimethylamine
-
Bubble column reactor (diameter to length ratio of 1:5 to 1:20 is preferred)[9]
Procedure:
-
Heat the bubble column reactor to a temperature between 25 and 80 °C (preferably 40-60 °C).[9][10]
-
Introduce liquid acrylonitrile at the top of the column.
-
Feed gaseous dimethylamine from the bottom through a distributor (e.g., a frit).[10]
-
Maintain a molar ratio of dimethylamine to acrylonitrile between 1:1 and 1.5:1 (preferably 1:1 to 1.05:1).[9][10]
-
Adjust the flow rates to achieve a residence time of 20 to 120 minutes (preferably 30 to 60 minutes).[9][10]
-
The product, nearly pure 3-(dimethylamino)-propionitrile, is collected as a clear liquid from the bottom of the reactor.[9]
Synthesis via Decarboxylative Condensation
This method is a high-yield laboratory-scale synthesis.
Materials:
-
Cyanoacetic acid potassium salt
-
N,N-Dimethyl amino methoxy methylenium methyl sulphate (Adduct 1)
-
Ethylene dichloride
-
Base (e.g., potassium carbonate)
Procedure:
-
To a stirred solution of cyanoacetic acid potassium salt (1.0 M) in ethylene dichloride under a nitrogen atmosphere, add Adduct 1 (1.5 M).
-
Add the base (2.0 M) at a temperature between 10 °C and room temperature.
-
Raise the temperature of the reaction mixture to 50 °C and then to reflux if required.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 5-10 °C and agitate for 1 hour.
-
Collect the resulting solid product by filtration under a nitrogen atmosphere.
-
Dry the product in a vacuum at ambient temperature to yield 3-dimethylamino acrylonitrile as a white powder (Yield: 90%).
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 3-(Dimethylamino)acrylonitrile.
Caption: General laboratory workflow for synthesis and analysis.
Spectroscopic Data
While detailed spectra require access to specific databases, the following characteristic signals have been reported:
-
FT-IR (cm⁻¹): 2253 (CN)
-
¹³C-NMR (CDCl₃, δ): 36.1, 41.4, 59.5, 122.1, 154.1
-
Mass Spectrum (m/z): The NIST WebBook provides mass spectral data for this compound.[5][6]
Reactivity and Applications
3-(Dimethylamino)acrylonitrile is a versatile intermediate in organic synthesis.[1] Its reactivity is characterized by the nucleophilic dimethylamino group and the electrophilic acrylonitrile moiety.
-
Cyclization Reactions: It is a key precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, through cyclization reactions with dinucleophiles.[1]
-
Alkylation Reactions: The dimethylamino group can participate in alkylation reactions. For instance, it has been used in the Brønsted acid-mediated alkylation of indoles.[1]
-
Precursor for Pharmaceuticals and Agrochemicals: Its utility as a building block allows for the efficient construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1]
Safety Information
3-(Dimethylamino)acrylonitrile is classified as toxic if swallowed and causes skin and serious eye irritation.[2][4]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P405, and P501.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]
- 6. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]
- 7. 3-(DIMETHYLAMINO)ACRYLONITRILE | 2407-68-3 [chemicalbook.com]
- 8. 3-(DIMETHYLAMINO)ACRYLONITRILE | 35520-41-3 [m.chemicalbook.com]
- 9. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]
- 10. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile - Google Patents [patents.google.com]
- 11. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
